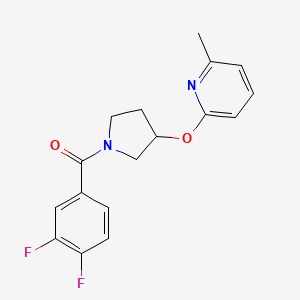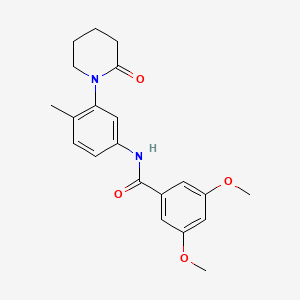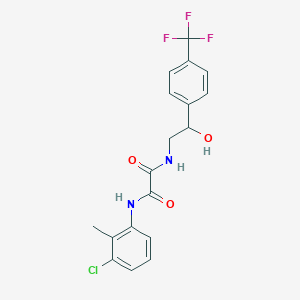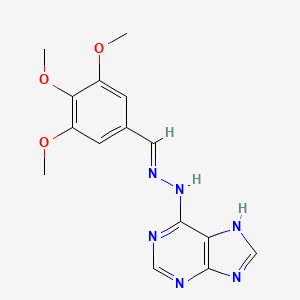![molecular formula C11H13N5O B2589587 N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide CAS No. 921055-00-7](/img/structure/B2589587.png)
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide” is a compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
PTMP derivatives have shown promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could serve as novel antibiotics or antifungal agents, contributing to the fight against drug-resistant microbes .
Analgesic and Anti-Inflammatory Effects
Studies suggest that PTMP-related compounds exhibit analgesic and anti-inflammatory activities. Their unique structure may interact with pain receptors or modulate inflammatory pathways. Further research could uncover their potential as pain-relieving drugs .
Anticonvulsant Properties
The tetrazole moiety in PTMP derivatives has been linked to anticonvulsant effects. These compounds might stabilize neuronal membranes or modulate ion channels, making them interesting candidates for treating epilepsy and related disorders .
Antineoplastic Potential
PTMP-based molecules have demonstrated anticancer activity. Their ability to interfere with cancer cell growth, apoptosis, or angiogenesis warrants further investigation. Researchers have explored their potential as targeted therapies for specific cancer types .
Antimalarial Applications
Given the urgent need for effective antimalarial drugs, PTMP derivatives have been evaluated for their activity against Plasmodium parasites. Their unique chemical scaffold could lead to novel antimalarial agents .
Antiviral Effects
The tetrazole-containing compounds in PTMP may inhibit viral replication. Researchers have studied their impact on viruses such as HIV, influenza, and herpes. These findings could inform the development of new antiviral medications .
Wirkmechanismus
Target of Action
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound that has been synthesized for its potential biological activities Tetrazole derivatives, in general, have been known to interact with a variety of enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The mode of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide may have favorable ADME properties.
Result of Action
It is known that tetrazole derivatives have shown central and peripheral analgesic properties .
Action Environment
It is known that tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , which may influence their interaction with the environment.
Safety and Hazards
Zukünftige Richtungen
The quantity and interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increase . They have been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety . In the future, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives could show enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .
Eigenschaften
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVOGDPFKHTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)



![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)